In Vitro Potency Comparison: Mefatinib vs. Afatinib in EGFR and HER2 Inhibition
Mefatinib demonstrates potent, dual inhibition of EGFR and HER2. In a direct comparison, its biochemical IC50 for EGFR (0.4 nM) is similar to that of afatinib (0.4 nM), while its HER2 inhibition (IC50 = 11.7 nM) is also comparable to afatinib's reported value of 14 nM, confirming its profile as a potent dual inhibitor . Furthermore, in a preclinical xenograft model using the erlotinib-resistant NCI-H1975 cell line (harboring EGFR L858R/T790M), mefatinib exhibited anti-tumor activity that was similar to or better than that of afatinib .
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | EGFR: 0.4 nM; HER2: 11.7 nM |
| Comparator Or Baseline | Afatinib: EGFR: 0.4 nM; HER2: 14 nM |
| Quantified Difference | Similar potency for EGFR; marginally more potent for HER2 (11.7 nM vs. 14 nM) |
| Conditions | Cell-free in vitro kinase assay |
Why This Matters
The comparable biochemical potency to afatinib, a widely used second-generation TKI, establishes mefatinib's potency benchmark, making it a viable and scientifically comparable alternative for research and development programs focused on EGFR/HER2 dual inhibition.
